molecular formula C7H9F3N4O B13624928 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide

2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide

Cat. No.: B13624928
M. Wt: 222.17 g/mol
InChI Key: GDYNDKHWDVRCAO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Amino-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanamide is a small organic molecule featuring a pyrazole core substituted with a trifluoromethyl (-CF₃) group at the 4-position. The molecule also contains a propanamide backbone with an amino (-NH₂) group at the β-carbon. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common motif in medicinal chemistry .

Properties

Molecular Formula

C7H9F3N4O

Molecular Weight

222.17 g/mol

IUPAC Name

2-amino-3-[4-(trifluoromethyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C7H9F3N4O/c8-7(9,10)4-1-13-14(2-4)3-5(11)6(12)15/h1-2,5H,3,11H2,(H2,12,15)

InChI Key

GDYNDKHWDVRCAO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(C(=O)N)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethyl)hydrazine with an α,β-unsaturated carbonyl compound can yield the desired pyrazole derivative. The subsequent introduction of the amino and amide groups can be achieved through standard organic synthesis techniques, such as amination and amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .

Scientific Research Applications

2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the inhibition or modulation of enzyme activity, affecting various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-amino-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanamide and its analogues:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents/Modifications Biological Activity (if reported) Reference
Target Compound Pyrazole + propanamide 4-CF₃, β-amino group Not explicitly reported N/A
2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide (Compound 13) Thiazole + propanamide Benzyloxy, phenylthiazole 0 activity (hypothetical assay)
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide (Compound 16) Thiazole + pentanamide Chlorophenyl, nitroguanidino High activity (11, 6, 6)
4-[5-(4-Fluorophenyl)-3-CF₃-1H-pyrazol-1-yl]benzenesulfonamide (Mavacoxib) Pyrazole + sulfonamide 4-Fluorophenyl, 3-CF₃, sulfonamide COX-2 inhibitor (anti-inflammatory)
Celecoxib-Related Compound A Pyrazole + sulfonamide 3-Methylphenyl, 3-CF₃ Impurity in NSAID synthesis

Key Findings

Impact of Trifluoromethyl Position: The target compound’s 4-CF₃ substitution contrasts with mavacoxib’s 3-CF₃ group . For instance, mavacoxib’s 3-CF₃ enhances COX-2 selectivity, while the target compound’s 4-CF₃ may favor interactions with other targets (e.g., kinases).

Backbone Modifications :

  • Replacing the propanamide chain (target compound) with a sulfonamide (mavacoxib) or pentanamide (Compound 16) significantly alters pharmacokinetics. Sulfonamides improve solubility and bioavailability, whereas longer chains (e.g., pentanamide in Compound 16) may enhance membrane permeability .

Biological Activity Trends: Compound 16’s high activity (11, 6, 6 in unspecified assays) correlates with the nitroguanidino group, which introduces hydrogen-bonding capabilities absent in the target compound . This highlights the importance of polar substituents in modulating activity.

Role of Heterocycles :

  • Thiazole-containing analogues (Compounds 13–16) exhibit varied activity compared to pyrazole derivatives. Thiazoles often confer metabolic resistance but may reduce target specificity due to increased planarity .

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